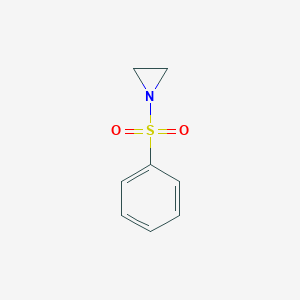

1-(Phenylsulfonyl)aziridine

Descripción general

Descripción

1-(Phenylsulfonyl)aziridine is an organic compound with the molecular formula C8H9NO2S. It is a solid that can dissolve in some organic solvents. This compound is characterized by the presence of a phenylsulfonyl group attached to an aziridine ring, making it a valuable intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Phenylsulfonyl)aziridine is typically synthesized through the reaction of aziridine with a phenylsulfonylating agent. One common method involves the reaction of aziridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of aziridine, 1-(phenylsulfonyl)- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes regioselective cleavage with various nucleophiles. Key findings include:

Table 1: Nucleophilic ring-opening reactions

| Nucleophile | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Meldrum's acid | Pd(OAc)₂ (10 mol%), PPh₃, THF, rt | Allylated Meldrum's acid derivative | 41% | |

| Indoles | [Au(JohnPhos)(NTf₂)], DCE, 40°C | Tryptamine analogs | 45–72% |

-

Palladium-catalyzed reactions with Meldrum's acid proceed via a stereospecific SN2' mechanism, forming η³-allylpalladium intermediates .

-

Gold(I) catalysts enable dearomative indole functionalization, yielding tryptamine derivatives with up to 72% efficiency .

Cycloaddition Reactions via Chalcogen Bonding Activation

Cooperative Se···O/N interactions enable catalytic [3+2] cycloadditions with nonactivated alkenes:

Key mechanistic insights :

-

Bidentate selenide catalysts (e.g., Ch5 ) activate the aziridine through simultaneous Se···O (2.98 Å) and Se···N (2.89 Å) interactions, lowering activation energy by 8.3 kcal/mol compared to monodentate systems .

-

DFT calculations confirm this dual interaction mode increases reaction rates by 150x versus single-interaction catalysts .

Table 2: Cycloaddition performance

| Catalyst | Alkene | Product Yield | Turnover Frequency |

|---|---|---|---|

| Ch5 | Ethylene | 75% | 12 h⁻¹ |

| Ch6 | Styrene | 13% | 2.1 h⁻¹ |

Electron-deficient alkenes show reduced reactivity due to weaker chalcogen bonding interactions .

Metal-Catalyzed Functionalization

Palladium and gold catalysts enable diverse transformations:

Gold-Catalyzed Dearomatization

Palladium-Mediated Allylic Alkylation

-

The reaction proceeds via double stereochemical inversion, retaining configuration at the nitrogen center .

Comparative Reactivity Insights

Table 3: Reactivity modulation by substituents

| Aziridine Derivative | Activation Energy (kcal/mol) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| 1-(Phenylsulfonyl)aziridine | 23.7 | 1.8 × 10⁻³ |

| N-Tosylaziridine | 25.9 | 6.4 × 10⁻⁴ |

| 2-Methylaziridine | 31.2 | 2.1 × 10⁻⁵ |

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(Phenylsulfonyl)aziridine is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic ring-opening reactions allows for the formation of diverse derivatives. For instance, reactions with amines or alcohols can yield valuable amine derivatives that are essential in drug development .

Table 1: Common Reactions Involving this compound

| Reaction Type | Nucleophile Used | Major Products Formed |

|---|---|---|

| Nucleophilic Ring Opening | Amines | Amine derivatives |

| Oxidation | Hydrogen peroxide | Sulfonyl aziridines |

| Substitution | Various functional groups | Substituted aziridine derivatives |

Research has indicated potential biological activities associated with this compound, including antimicrobial and anticancer properties. Preliminary studies suggest that this compound exhibits weak sterilizing activity against pests such as the boll weevil (Anthonomus grandis), indicating its potential as a bioactive agent in agricultural applications . Further investigations into its mechanism of action could reveal additional therapeutic uses.

Medicinal Chemistry

The compound is under investigation for its role in drug development, particularly for synthesizing bioactive molecules. Its reactivity allows it to serve as a building block for creating complex structures found in various pharmaceuticals. Notably, methodologies involving nickel/photoredox catalysis have been developed to enable the late-stage introduction of alkyl groups into aziridines, facilitating the synthesis of compounds relevant to medicinal chemistry .

Case Study: Synthesis of Antidepressants

A recent study demonstrated that this compound can be utilized in synthesizing β-aryl β-alkyl-substituted ethylamines, which are key components in antidepressants like venlafaxine. The use of this aziridine allows for more efficient synthetic routes that can enhance drug discovery efforts .

Industrial Applications

In industrial contexts, this compound is employed in producing polymers and as a crosslinking agent in coatings and adhesives. Its chemical properties make it suitable for enhancing material performance through crosslinking mechanisms that improve durability and resistance to environmental factors.

Mecanismo De Acción

The mechanism of action of aziridine, 1-(phenylsulfonyl)- involves the nucleophilic attack on the aziridine ring, leading to ring-opening reactions. The phenylsulfonyl group activates the aziridine ring towards nucleophilic attack, facilitating the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used .

Comparación Con Compuestos Similares

Similar Compounds

Azetidine: Another nitrogen-containing three-membered ring compound with similar ring strain and reactivity.

Oxirane (Epoxide): A three-membered ring compound with an oxygen atom, showing similar ring strain and undergoing similar ring-opening reactions.

Uniqueness

1-(Phenylsulfonyl)aziridine is unique due to the presence of the phenylsulfonyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance .

Actividad Biológica

1-(Phenylsulfonyl)aziridine is an organic compound characterized by its aziridine ring and sulfonamide functionality, which positions it as a significant entity in both synthetic organic chemistry and biological applications. This article delves into the biological activities of this compound, emphasizing its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNOS, featuring a three-membered nitrogen-containing ring that imparts notable ring strain, enhancing its reactivity. The sulfonyl group contributes to its classification as a sulfonamide derivative, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic attack due to the activated aziridine structure. This reaction pathway can lead to various products depending on the nucleophiles involved. The presence of the phenylsulfonyl group enhances the reactivity of the aziridine ring, facilitating its interactions with biological targets.

Antitumor Activity

Research indicates that compounds containing aziridine rings can exhibit antitumor properties . For instance, studies have shown that this compound can inhibit tumor growth through mechanisms that may involve disruption of cellular processes critical for cancer cell survival.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound, particularly against certain viral strains. The compound has demonstrated promising activity in inhibiting viral replication, suggesting its utility in developing antiviral therapeutics.

Synthesis and Evaluation

This compound can be synthesized through various methods involving aziridine and sulfonylating agents like benzenesulfonyl chloride. The synthesis typically yields high purity products, confirmed by techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .

Table 1: Synthesis Yields of this compound

| Reaction Conditions | Yield (%) |

|---|---|

| Aziridine + Benzenesulfonyl Chloride | 75-85 |

| Continuous Flow Reactor | 85-90 |

In Vivo Studies

In vivo studies have been conducted to evaluate the pharmacokinetics and efficacy of this compound in animal models. These studies suggest that the compound exhibits favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other aziridine derivatives:

Table 2: Comparison of Biological Activities

| Compound Name | Antitumor Activity | Antiviral Activity | Other Notable Activities |

|---|---|---|---|

| This compound | Yes | Yes | Potential enzyme inhibition |

| 2-(Methylsulfonyl)aziridine | Moderate | No | Antimicrobial properties |

| 3-(Chlorosulfonyl)aziridine | Yes | Moderate | Cytotoxic effects |

Propiedades

IUPAC Name |

1-(benzenesulfonyl)aziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-12(11,9-6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWKGBIMVDATLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065030 | |

| Record name | Aziridine, 1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10302-15-5 | |

| Record name | 1-(Phenylsulfonyl)aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10302-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylsulfonyl)aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010302155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine, 1-(phenylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aziridine, 1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylsulphonyl)aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(PHENYLSULFONYL)AZIRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.